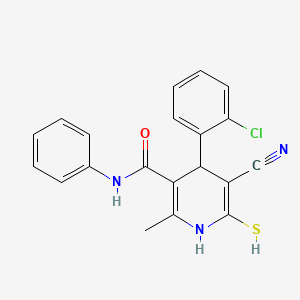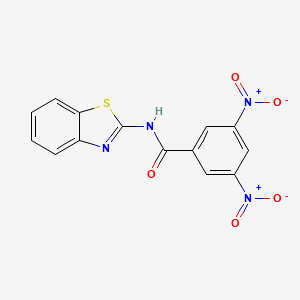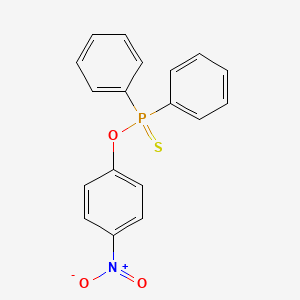![molecular formula C21H24N2O5 B11532407 Heptyl 4-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11532407.png)
Heptyl 4-{[(4-nitrophenyl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl 4-(4-nitrobenzamido)benzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a heptyl group attached to a benzoate moiety, which is further substituted with a 4-nitrobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptyl 4-(4-nitrobenzamido)benzoate typically involves the esterification of 4-(4-nitrobenzamido)benzoic acid with heptyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of heptyl 4-(4-nitrobenzamido)benzoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of high-purity starting materials and optimized reaction parameters ensures the production of high-quality heptyl 4-(4-nitrobenzamido)benzoate suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Heptyl 4-(4-nitrobenzamido)benzoate can undergo several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed:
Reduction: 4-(4-aminobenzamido)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-nitrobenzamido)benzoic acid and heptyl alcohol.
Scientific Research Applications
Heptyl 4-(4-nitrobenzamido)benzoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential therapeutic effects.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of heptyl 4-(4-nitrobenzamido)benzoate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group may play a role in its biological activity, potentially through the generation of reactive nitrogen species. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Heptyl 4-(4-nitrobenzamido)benzoate can be compared with other similar compounds, such as:
Heptyl 4-hydroxybenzoate: Similar ester structure but with a hydroxyl group instead of a nitrobenzamido group.
Heptyl benzoate: Lacks the nitrobenzamido substitution, making it less complex.
4-(4-nitrobenzamido)benzoic acid: The parent acid of heptyl 4-(4-nitrobenzamido)benzoate.
The uniqueness of heptyl 4-(4-nitrobenzamido)benzoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H24N2O5 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
heptyl 4-[(4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C21H24N2O5/c1-2-3-4-5-6-15-28-21(25)17-7-11-18(12-8-17)22-20(24)16-9-13-19(14-10-16)23(26)27/h7-14H,2-6,15H2,1H3,(H,22,24) |
InChI Key |
NYHFDBSPAZHDBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11532334.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11532338.png)
![Methyl 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11532345.png)

![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11532353.png)
![1-[4-(Hexyloxy)phenyl]-3-(morpholin-4-yl)pyrrolidine-2,5-dione](/img/structure/B11532354.png)
![(2E,5Z)-2-[(2E)-(2,4-diethoxybenzylidene)hydrazinylidene]-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11532361.png)

![2-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11532374.png)


![4-Bromo-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-iodophenol](/img/structure/B11532396.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(1E)-2-phenylpropylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11532401.png)
